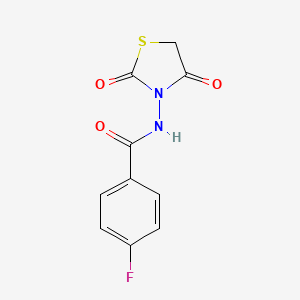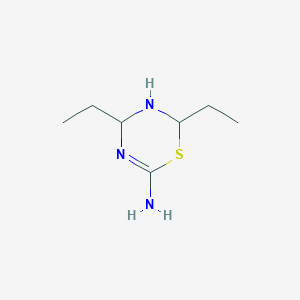
2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by a six-membered ring containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
The synthesis of 2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Medicine: Research has shown its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it effective in inhibiting specific biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- can be compared with other thiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a thiadiazine ring but with additional triazole moieties, leading to different biological activities.
Tetrahydro-2H-1,3,5-thiadiazine-2-thione: This compound has a similar core structure but with a thione group, which imparts different chemical and biological properties.
Propriétés
Numéro CAS |
634604-28-7 |
|---|---|
Formule moléculaire |
C7H15N3S |
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
2,4-diethyl-3,4-dihydro-2H-1,3,5-thiadiazin-6-amine |
InChI |
InChI=1S/C7H15N3S/c1-3-5-9-6(4-2)11-7(8)10-5/h5-6,9H,3-4H2,1-2H3,(H2,8,10) |
Clé InChI |
QJVPDRBFPOKTPL-UHFFFAOYSA-N |
SMILES canonique |
CCC1NC(SC(=N1)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-](/img/structure/B12589730.png)
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
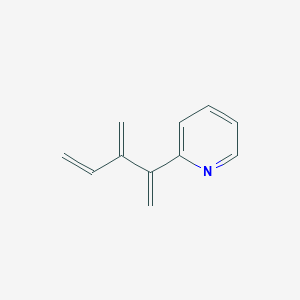
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
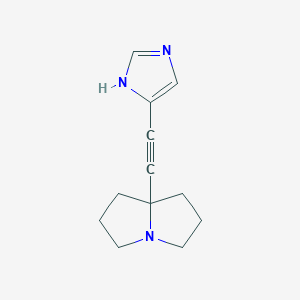


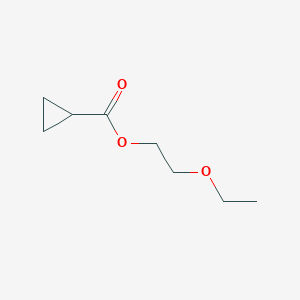

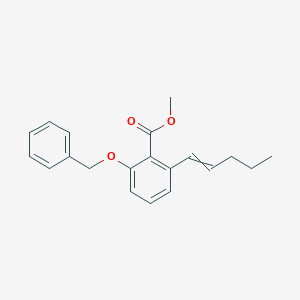
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)
